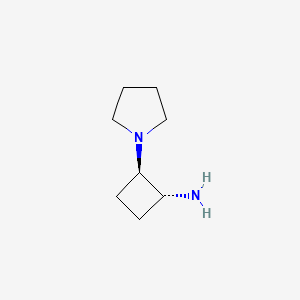

(1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine

Description

Properties

IUPAC Name |

(1R,2R)-2-pyrrolidin-1-ylcyclobutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-3-4-8(7)10-5-1-2-6-10/h7-8H,1-6,9H2/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAAFNFTXHNEJP-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCC2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@@H]2CC[C@H]2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine typically involves the following steps:

Cyclobutane Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions.

Pyrrolidine Introduction: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclobutane ring is replaced by the pyrrolidine moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can convert imines back to amines or reduce other functional groups present in the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrolidine or cyclobutane rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions vary depending on the leaving group and nucleophile/electrophile involved.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine can be used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological activities. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine would depend on its specific biological targets. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

| Compound Name | Core Structure | Substituents/Modifications | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine | Cyclobutane | 2-Pyrrolidinyl, 1-amine | Not explicitly provided | C₈H₁₆N₂ | 140.23 (calc.) |

| rac-(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine HCl | Cyclobutane | 2-Methoxymethyl, 1-amine | 1909287-01-9 | C₇H₁₄ClNO | 179.65 |

| rac-(1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine HCl | Cyclobutane | 2-Fluoromethyl, 1-amine | Not provided | C₆H₁₂ClFN | 168.62 |

| 1-(Pyrrolidin-1-yl)butan-2-amine | Linear chain | Pyrrolidinyl at C2, amine at C1 | 883547-04-4 | C₈H₁₈N₂ | 142.24 |

| (1R,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine | Cyclohexane | 2-Pyrrolidinyl, 1-amine | Not provided | C₁₀H₂₀N₂ | 168.28 |

Key Observations :

- Substituent Impact : Fluoromethyl or methoxymethyl groups (e.g., rac-(1R,2R)-2-(fluoromethyl)cyclobutan-1-amine HCl ) introduce electronic and steric variations. Fluorine’s electronegativity may enhance metabolic stability, whereas methoxy groups improve hydrophilicity.

- Linear vs. Cyclic Backbones : 1-(Pyrrolidin-1-yl)butan-2-amine lacks the conformational constraints of cyclobutane, which could reduce stereoselective efficacy in chiral environments.

Key Observations :

- Catalytic Efficiency : CuH-catalyzed hydroamination achieves high stereoselectivity for cyclobutane derivatives, outperforming thermal hydroamination methods (e.g., 60°C for allylic amines ).

- Scalability : Commercial availability of rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine HCl suggests industrial-scale feasibility, though synthetic details are proprietary .

Physicochemical and Functional Properties

Table 3: Property Comparison

Key Observations :

- Salt Forms : Hydrochloride salts (e.g., rac-(1R,2R)-2-(methoxymethyl)cyclobutan-1-amine HCl ) enhance water solubility, facilitating biological assays.

- Functional Group Reactivity : Ethyl-linked pyrrolidine (e.g., 1-(2-(Pyrrolidin-1-yl)ethyl)cyclobutan-1-amine ) may undergo metabolic N-dealkylation, limiting in vivo utility.

Biological Activity

(1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine, also known as PF-04455242, is a chiral organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by a cyclobutane ring and a pyrrolidine moiety, placing it within the category of cyclic amines known for diverse biological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

The molecular formula of this compound is C_8H_15N. The synthesis typically involves multi-step reactions using specific reagents to ensure the correct stereochemistry is achieved. The compound's structure allows it to participate in various chemical reactions, facilitating its use in biological applications.

The primary mechanism of action for this compound involves its interaction with specific biological targets, particularly receptors and enzymes. It acts as a κ-opioid receptor (KOR) antagonist , which has implications for pain management and addiction treatment. By binding to KORs, this compound can modulate neurotransmitter release and alter pain pathways, providing therapeutic potential in conditions like chronic pain and substance use disorders.

Pharmacological Applications

The biological activity of this compound extends to various pharmacological areas:

- Pain Management : As a KOR antagonist, it shows promise in reducing pain without the side effects associated with traditional opioids.

- Addiction Treatment : Its antagonistic properties may help mitigate cravings and withdrawal symptoms in opioid dependence.

Case Studies

Several studies have explored the efficacy of this compound:

- Study on Pain Relief : In preclinical models, administration of this compound significantly reduced pain responses compared to control groups. The study highlighted its potential as a non-addictive analgesic alternative .

- Addiction Research : Another study focused on its effects in models of substance abuse. Results indicated that this compound effectively reduced drug-seeking behavior in subjects previously exposed to opioids .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other related compounds.

| Compound | Mechanism | Primary Use | Efficacy |

|---|---|---|---|

| This compound | KOR Antagonist | Pain management; Addiction treatment | High efficacy in preclinical models |

| PF-04455242 | KOR Antagonist | Similar applications | Comparable to traditional opioids |

| Other KOR antagonists | Varies | Pain relief; Addiction | Variable efficacy |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer :

- Synthesis : Begin with cyclobutan-1-amine as the core scaffold. Introduce the pyrrolidin-1-yl group via nucleophilic substitution or reductive amination. For stereochemical control, employ chiral catalysts (e.g., transition-metal complexes) or enzymatic resolution methods .

- Optimization : Vary solvents (e.g., THF, DCM), temperatures (0–50°C), and reaction times (12–48 hrs). Monitor yield using HPLC and enantiomeric excess (ee) via chiral chromatography. For example, highlights temperature and solvent choice as critical for yield optimization in similar amine syntheses.

- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization. Confirm purity (>95%) via -NMR and mass spectrometry .

Q. How can researchers confirm the stereochemical configuration and purity of this compound using analytical techniques?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® IA) with a hexane/isopropanol mobile phase to determine ee. Compare retention times with racemic standards .

- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to resolve absolute configuration. utilized X-ray for structural confirmation in cyclopentane analogs.

- NMR Spectroscopy : Analyze coupling constants () in - and -NMR to verify diastereotopic protons and ring conformation. For example, vicinal coupling constants in cyclobutane derivatives typically range from 5–10 Hz .

Q. What initial biological screening approaches are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- In Vitro Assays : Test enzyme inhibition (e.g., kinases, proteases) at 1–100 µM concentrations. Use fluorescence-based assays (e.g., FRET) for real-time activity monitoring. emphasizes receptor-binding assays for pyrrolidine-containing compounds.

- Cell Viability : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Include positive controls (e.g., doxorubicin) and measure IC values .

- ADME Profiling : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers. Use LC-MS/MS for quantification .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Orthogonal Assays : Replicate studies using alternative techniques (e.g., SPR for binding affinity vs. fluorescence polarization). resolved discrepancies in trifluoroethylamine bioactivity by cross-validating with ITC and NMR titration.

- Enantiomer Purity Check : Re-test biological activity with rigorously purified enantiomers (>99% ee) to rule out confounding effects from stereochemical impurities .

- Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering, PCA) to compare datasets. Adjust for variables like buffer pH, temperature, and cell passage number .

Q. How can computational chemistry methods be applied to predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to receptors (e.g., GPCRs). Validate poses with MD simulations (NAMD/GROMACS) over 100 ns trajectories. applied docking to pyridine derivatives for target identification.

- QM/MM Calculations : Analyze transition states of enzyme-inhibitor complexes at the B3LYP/6-31G* level. Compare activation energies to experimental kinetic data .

- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen-bond donors, hydrophobic regions) to guide SAR studies. used this approach for chlorophenyl-containing amines.

Q. What methodologies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Derivative Synthesis : Modify substituents on the pyrrolidine or cyclobutane rings. For example, replace pyrrolidine with piperidine or vary cyclobutane substituents (e.g., F, Cl) .

- Data Table Example :

| Derivative | R-Group | IC (µM) | LogP |

|---|---|---|---|

| 1 | H | 12.5 | 1.2 |

| 2 | F | 8.3 | 1.5 |

| 3 | Cl | 6.7 | 2.1 |

| Hypothetical data based on cyclobutane analogs in and . |

- Multivariate Analysis : Use PLS regression to correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity. applied this to pyridine derivatives for lead optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.